4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene
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Overview
Description
4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C11H9Cl It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a 2-methylprop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chlorobenzene.
Alkylation: The 4-chlorobenzene undergoes Friedel-Crafts alkylation with 2-methylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-chloro-2-(2-methylprop-1-en-1-yl)benzene.
Ethynylation: The resulting compound is then subjected to ethynylation using acetylene gas in the presence of a palladium catalyst to introduce the ethynyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of 4-methoxy-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene.
Scientific Research Applications
4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethynyl-2-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the chlorine atom can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but lacks the ethynyl group.
4-Chloro-1-ethynyl-2-(2-methylprop-1-enyl)benzene: Similar structure but with different positioning of the ethynyl group.
Properties
CAS No. |
819871-51-7 |
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Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-chloro-1-ethynyl-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H11Cl/c1-4-10-5-6-12(13)8-11(10)7-9(2)3/h1,5-8H,2-3H3 |
InChI Key |
HUTXTAGDCQJDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)Cl)C#C)C |
Origin of Product |
United States |
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